molecular formula C9H5F2NO2S B3005457 3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid CAS No. 2248293-97-0

3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid

Cat. No.: B3005457
CAS No.: 2248293-97-0
M. Wt: 229.2
InChI Key: RCKHOVUNVCILOU-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the difluoromethyl group and the carboxylic acid functional group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the late-stage difluoromethylation, which involves the formation of a C–CF2H bond. This can be achieved using various reagents and catalysts, such as difluorocarbene reagents and metal-based catalysts . The reaction conditions often include the use of solvents like acetonitrile and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups into the benzothiazole ring.

Scientific Research Applications

3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical processes. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated benzothiazoles and heterocyclic carboxylic acids, such as:

Uniqueness

What sets 3-(Difluoromethyl)-2,1-benzothiazole-5-carboxylic acid apart is its unique combination of the benzothiazole ring with the difluoromethyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)-2,1-benzothiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-8(11)7-5-3-4(9(13)14)1-2-6(5)12-15-7/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKHOVUNVCILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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